molecular formula C9H9BrClI B14063473 1-(3-Bromopropyl)-4-chloro-2-iodobenzene

1-(3-Bromopropyl)-4-chloro-2-iodobenzene

Cat. No.: B14063473
M. Wt: 359.43 g/mol
InChI Key: BAZYDRYVDOENNI-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropyl)-4-chloro-2-iodobenzene include other halogenated benzenes such as 1-bromo-4-chloro-2-iodobenzene and 1-(3-chloropropyl)-4-bromo-2-iodobenzene. What sets this compound apart is the specific arrangement of halogen atoms, which can influence its reactivity and applications. For example, the presence of a bromopropyl group can make it more suitable for certain substitution reactions compared to its analogs .

Properties

Molecular Formula

C9H9BrClI

Molecular Weight

359.43 g/mol

IUPAC Name

1-(3-bromopropyl)-4-chloro-2-iodobenzene

InChI

InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2

InChI Key

BAZYDRYVDOENNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)CCCBr

Origin of Product

United States

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